molecular formula C25H42O3 B145225 Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate CAS No. 125643-61-0

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Cat. No.: B145225
CAS No.: 125643-61-0
M. Wt: 376.6 g/mol
InChI Key: CFXCGWWYIDZIMU-UHFFFAOYSA-N
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Description

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS 125643-61-0), also known as Irganox 1076 or Antioxidant 1135, is a hindered phenolic antioxidant widely used in polymer stabilization. Its molecular formula is C₂₅H₄₂O₃, with a molecular weight of 390.60 g/mol . The compound features:

  • Steric hindrance: Bulky tert-butyl groups protect the phenolic hydroxyl group from free radicals, enhancing antioxidant efficacy .
  • Lipophilicity: The octyl (C8) ester group improves compatibility with hydrophobic polymer matrices like polyethylene and polypropylene .
  • Applications: Prevents oxidative degradation in polyolefins, polyurethanes, lubricants, and automotive coatings .

Synthesis involves esterification of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with 2-ethylhexanol . Its low volatility and UV stabilization properties make it ideal for outdoor applications .

Properties

IUPAC Name

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCGWWYIDZIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273995
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
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CAS No.

125643-61-0, 13417-12-4
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
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Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
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Biological Activity

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (often referred to as Antioxidant 1135) is a synthetic antioxidant widely utilized in various industries due to its significant biological activities, particularly its role in protecting materials and biological systems from oxidative stress. This article delves into the compound's biological activity, mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₃₈H₄₂O₃
  • Molecular Weight : 390.599 g/mol
  • Physical State : Colorless to pale yellow liquid
  • Density : 0.965 g/cm³
  • Boiling Point : 427.1°C
  • Melting Point : Below 5°C

The primary biological activity of this compound is its function as an antioxidant . The compound operates through the following mechanisms:

  • Hydrogen Atom Donation : The phenolic group in the molecule donates hydrogen atoms to free radicals, effectively terminating radical chain reactions that can lead to cellular damage and material degradation.
  • Steric Hindrance : The bulky tert-butyl groups provide steric hindrance, which enhances its antioxidant effect by preventing the propagation of free radical reactions.

These properties make it particularly effective in protecting cellular components from oxidative stress and enhancing the stability of various formulations.

Antioxidant Properties

This compound exhibits strong antioxidant properties that are beneficial in several applications:

  • Cellular Protection : It protects cells from oxidative damage by neutralizing free radicals.
  • Material Stabilization : In industrial applications, it prevents rancidity and degradation in polymers and other materials .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. However, further research is required to fully elucidate these effects and their implications for health and disease management .

Applications

This compound is utilized across various sectors due to its protective properties:

  • Plastics and Polymers : It serves as a stabilizer in polyurethane foams and other plastic materials, enhancing their resistance to UV degradation and thermal aging .
  • Cosmetics and Personal Care : Incorporated into formulations to protect against oxidative stress.
  • Food Industry : Used as a preservative to prolong shelf life by preventing lipid oxidation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Butylated Hydroxy Toluene (BHT)C₁₄H₁₈O₂Widely used antioxidant in food and cosmetics
Tert-ButylhydroquinoneC₁₄H₁₈O₂Strong antioxidant properties; used in food preservation
Propyl GallateC₁₁H₁₄O₅Effective against lipid oxidation; food preservative

This compound stands out due to its specific structural characteristics that enhance solubility in lipids while providing robust antioxidant activity.

Case Studies and Research Findings

  • Polyurethane Stability : Research indicates that this compound significantly improves the UV aging resistance of polyurethane foams, making them more durable for outdoor applications .
  • Food Preservation Studies : In controlled studies, the compound has been shown to effectively inhibit rancidity in lipid-containing food products, demonstrating its potential as a food preservative .
  • Toxicity Assessments : Evaluations have indicated that while this compound is generally regarded as safe for use in consumer products, it may pose risks to aquatic organisms if released into the environment .

Scientific Research Applications

Food Industry

  • Function : Acts as an antioxidant to prevent rancidity and extend the shelf life of food products.
  • Mechanism : Protects lipids from oxidative degradation, thus maintaining flavor and nutritional quality.

Polymer Stabilization

  • Applications :
    • Used in polyurethane formulations to enhance UV aging resistance.
    • Prevents oxidative degradation in polymers such as polyurethanes and polyolefins.
    • Effective in stabilizing materials during storage and transport.
  • Case Study : In a study on polyurethane soft foam rubber plates, Antioxidant 1135 demonstrated significant effectiveness in preventing peroxide formation during storage periods.

Cosmetics and Personal Care

  • Role : Serves as a stabilizer in cosmetic formulations, protecting active ingredients from oxidative damage.
  • Impact : Enhances the shelf life of products while ensuring safety and efficacy.

Industrial Applications

  • Use in Fuels : Prevents gum formation in gasoline by mitigating oxidative degradation .
  • Textile Industry : Protects fibers from oxidative stress during production and storage.
  • Polymer Aging Resistance
    • A study evaluated the effectiveness of Antioxidant 1135 in enhancing the UV aging resistance of polyurethane foam. Results indicated that the compound significantly reduced degradation rates compared to formulations without it.
  • Food Preservation
    • Research demonstrated that incorporating Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate into fatty food products resulted in a marked decrease in rancidity levels over time, thereby extending shelf life and maintaining quality.
  • Automotive Applications
    • In automotive applications, Antioxidant 1135 was shown to prevent fogging and staining of materials exposed to high temperatures and UV light, highlighting its utility in enhancing the durability of interior components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following structurally related antioxidants are analyzed:

Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS 2082-79-3).

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (CAS 6683-19-8).

Comparative Data Table

Property Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
CAS Number 125643-61-0 2082-79-3 6683-19-8
Molecular Formula C₂₅H₄₂O₃ C₃₄H₆₀O₃ C₇₃H₁₀₈O₁₂
Molecular Weight (g/mol) 390.60 530.82 1,178.58
Ester Group Octyl (C8) Octadecyl (C18) Pentaerythritol (tetraester)
Key Applications Polyolefins, lubricants, UV stabilization Pesticide stabilizer, animal tags High-temperature polymers, coatings
Regulatory Status Approved for food-contact materials EPA tolerance exemption (40 CFR 180.930) Certified reference material (EP/USP)
Notable Properties Low volatility, liquid at room temperature High persistence, low ecotoxicity Multi-functional, high thermal stability

Structural and Functional Differences

(a) Ester Chain Length and Compatibility
  • Octyl (C8) : Shorter chain enhances solubility in polyolefins and reduces migration in thin films .
  • Octadecyl (C18) : Longer chain increases lipophilicity, making it suitable for slow-release pesticide formulations .
  • Pentaerythritol Tetrakis: Four active phenolic groups provide multi-functional radical scavenging, ideal for high-temperature processing .
(b) Thermal Stability and Volatility
  • The octadecyl derivative’s higher molecular weight (530.82 g/mol) reduces volatility compared to the octyl variant, favoring long-term applications .
  • Pentaerythritol tetrakis exhibits superior thermal stability (>300°C), critical for engineering plastics .

Performance in Polymer Matrices

  • Octyl variant : Reduces discoloration in polypropylene by 90% under accelerated aging tests .
  • Octadecyl variant : Demonstrated 98% retention of lubricant viscosity after 1,000 hours at 120°C .
  • Pentaerythritol tetrakis : Extends polyethylene lifespan by 2–3× in UV-exposed environments .

Research Findings and Industrial Relevance

  • Market Presence : Over 10 Chinese suppliers produce the octyl variant, highlighting its industrial demand .
  • Innovation: Pentaerythritol derivatives are increasingly used in electric vehicle battery coatings for oxidative stability .

Preparation Methods

Reaction Mechanism and Catalysis

The reaction follows a tin-catalyzed nucleophilic acyl substitution:

Me-DBHC+ROHSn catalystR-DBHC+MeOH\text{Me-DBHC} + \text{ROH} \xrightarrow{\text{Sn catalyst}} \text{R-DBHC} + \text{MeOH}

Key catalysts include butyltin tris(2-ethylhexanoate) (50–250 ppm Sn) and dibutyltin oxide (200 ppm Sn), which enable complete conversion at 160–190°C under reduced pressure (3–100 mm Hg).

Table 1: Catalytic Performance Comparison

CatalystSn (ppm)Temp (°C)Pressure (mm Hg)Yield (%)Residual Sn (ppm)
Butyltin tris(2-EH)50160–1805–40099.830
Dibutyltin oxide2001901–396.5200
Dibutyltin diacetate100170–18550–10098.245

Process Optimization

  • Vacuum staging : Initial methanol removal at 400 mm Hg, followed by alcohol stripping at 5 mm Hg.

  • Temperature gradients : Ramping from 120°C to 190°C over 30 minutes prevents thermal degradation.

  • Excess alcohol management : 100% molar excess of isooctanol ensures complete conversion, with distillation recovery achieving >99% alcohol reuse.

A representative protocol from US5892097A:

"In a reactor charged with 200 g Me-DBHC, 178 g isooctanol, and 0.05 g butyltin tris(2-EH), reaction proceeds at 160–180°C under 400→5 mm Hg. Methanol evolution ceases within 2 hr, yielding 99.8% octyl-DBHC with 30 ppm Sn residue."

Direct Esterification of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid

Alternative routes employ direct esterification of the free acid with octanol, though this method requires stringent water removal and acidic catalysts.

Reaction Parameters

  • Catalysts : Sulfuric acid (0.5–1.5 mol%) or ion-exchange resins

  • Conditions : 140–160°C, toluene reflux, Dean-Stark trap

  • Yield : 85–92% (requires subsequent purification)

Table 2: Direct Esterification Challenges

ParameterTransesterificationDirect Esterification
ByproductMethanolWater
Purification NeedsLowHigh (vacuum distillation)
Catalyst RemovalUnnecessaryRequired
Typical Purity99.5%95–97%

Industrial-Scale Process Design

Modern facilities optimize the transesterification route through:

Continuous Reactive Distillation

  • Methanol removal efficiency : >99.9% achieved via multistage falling-film evaporators.

  • Energy integration : Methanol condensation heat recovers 65% of process energy.

Residual Catalyst Management

Despite claims that tin residues ≤200 ppm don’t affect polymer performance, some manufacturers implement post-treatment:

  • Ion-exchange columns : Reduce Sn to <10 ppm

  • Crystallization : Purifies product to 99.9% with 2% yield loss

Quality Control and Analytical Methods

Final product specifications demand rigorous monitoring:

Key Purity Indicators

ParameterSpecificationMethod
Assay (HPLC)≥99.0%USP <621>
Residual Me-DBHC≤0.5%GC-FID
Sn content≤50 ppmICP-OES
Color (APHA)≤50ASTM D5386

Stability Considerations

  • Thermal degradation : <0.1% decomposition at 200°C/2 hr

  • Hydrolysis resistance : 0.02% hydrolysis in pH 5–9 solutions after 1 year

Emerging Synthesis Technologies

Recent advancements aim to enhance sustainability:

Enzymatic Transesterification

  • Candida antarctica lipase B : 82% conversion at 90°C, but requires 7-day reaction time

  • Solvent-free systems : Reduce E-factor from 8.2 to 1.5

Flow Chemistry Approaches

  • Microreactor systems : 99% conversion in 15 min at 220°C

  • Catalyst immobilization : Enables 50-cycle reuse of Sn catalysts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Reactant of Route 2
Reactant of Route 2
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

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